N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-(trifluoromethyl)benzamide
Description
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl group at the ortho-position of the benzamide ring and a morpholine-substituted oxoethyl chain attached to the para-position of the phenyl ring. This structure combines electron-withdrawing (trifluoromethyl) and hydrogen-bonding (morpholine) moieties, making it a candidate for diverse biological applications, including kinase inhibition or antimicrobial activity. Its synthesis likely involves condensation reactions and cyclization steps, with structural confirmation via IR and NMR spectroscopy .
Properties
IUPAC Name |
N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3/c21-20(22,23)17-4-2-1-3-16(17)19(27)24-15-7-5-14(6-8-15)13-18(26)25-9-11-28-12-10-25/h1-8H,9-13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEQFMWEHXSWQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-(trifluoromethyl)benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step often involves the synthesis of the benzamide core. This can be achieved by reacting 2-(trifluoromethyl)benzoic acid with an appropriate amine under dehydrating conditions to form the benzamide linkage.
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Introduction of the Morpholine Group: : The morpholine group is introduced via a nucleophilic substitution reaction. This involves reacting the benzamide intermediate with morpholine in the presence of a suitable base, such as potassium carbonate, to facilitate the substitution.
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Final Assembly: : The final step involves the coupling of the morpholine-substituted benzamide with 4-bromoacetophenone under basic conditions to form the desired compound. This step may require a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to achieve the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
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Reduction: : Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
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Substitution: : The compound can participate in various substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions often involve strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular pathways and its potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential as a pharmaceutical agent. Its unique chemical properties may allow it to modulate specific biological pathways, making it a candidate for the treatment of various diseases. Preclinical studies focus on its efficacy, safety, and mechanism of action.
Industry
In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholine-Containing Analogues
N-[2-(1-Methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-(4-morpholinyl)ethyl]-4-(trifluoromethyl)benzamide ()
- Structural Similarities : Both compounds share a morpholine-ethyl linkage and trifluoromethyl benzamide core.
- Biological Implications: The quinoline moiety may target kinase domains (e.g., c-Met), whereas the simpler phenyl group in the target compound could improve metabolic stability .
N-{2-[5-(4-Chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide ()
- Structural Similarities : Contains a morpholinylethyl group and benzamide backbone.
- Differences : The pyrazole-thiophene substituent introduces heterocyclic diversity, which may modulate selectivity for inflammation-related targets (e.g., COX-2).
- Activity : Pyrazole derivatives often exhibit anti-inflammatory or anticancer activity, suggesting the target compound may share similar pathways .
Trifluoromethyl Benzamide Derivatives
(Z)-4-(3-(3-Chloro-5-(trifluoromethyl)phenyl)-1,4,4,4-tetrafluorobut-1-en-1-yl)-N-(2-(methyl(2,2,2-trifluoroethyl)amino)-2-oxoethyl)-2-(trifluoromethyl)benzamide (PF41, )
- Structural Similarities : Multiple trifluoromethyl groups enhance lipophilicity and metabolic stability.
- Differences : The tetrafluorobutene chain in PF41 increases rigidity and may improve binding to hydrophobic enzyme pockets (e.g., tubulin).
Capmatinib ()
- Structural Similarities : Both contain trifluoromethyl benzamide motifs.
- Differences : Capmatinib’s imidazo-triazine core targets c-Met kinase, while the target compound’s morpholine group may favor different kinase interactions.
Heterocyclic Analogues
N-(2-(5-(4-Nitrobenzylidene)-2-(4-chlorophenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl) benzamide ()
- Structural Similarities : Benzamide backbone with electron-withdrawing substituents.
- Differences: The thiazolidinone ring in enhances antifungal activity (pMICam = 1.86 µM/mL) but may reduce oral bioavailability due to higher polarity.
- QSAR Insights : Kier’s α shape index and HOMO energy govern antimicrobial activity, suggesting the target compound’s morpholine group could similarly influence electronic properties .
N-[5-(2-Morpholin-4-yl-2-oxoethyl)-1,3,4-thiadiazol-2-yl]-2,4-bis(trifluoromethyl)benzenesulfonamide ()
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
*Predicted using Molinspiration or similar tools.
Key Research Findings
- Morpholine Role : The morpholine group enhances solubility and hydrogen-bonding capacity, critical for target engagement in kinase inhibitors .
- Trifluoromethyl Effects : The trifluoromethyl group increases metabolic stability and binding affinity to hydrophobic enzyme pockets, as seen in capmatinib .
- Heterocyclic Modifications: Thiazolidinones and thiadiazoles improve antimicrobial activity but may limit bioavailability due to higher polarity .
Biological Activity
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H19F3N2O4S
- Molecular Weight : 450.4 g/mol
The presence of a morpholine ring and a trifluoromethyl group suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and antimicrobial activity.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of morpholine-containing compounds exhibit notable antimicrobial properties. For instance, a related study indicated that synthesized morpholine derivatives showed potent antifungal and antibacterial activity when compared to standard drugs like Gentamycin .
2. Antitumor Activity
The compound's structural analogs have shown promise in cancer research. For example, another study highlighted that similar benzamide derivatives exhibited significant antiproliferative effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
The proposed mechanisms through which these compounds exert their biological effects include:
- HDAC Inhibition : Some morpholine derivatives have been identified as selective inhibitors of histone deacetylases (HDACs), which are crucial in regulating gene expression associated with cancer progression .
- Apoptosis Induction : In vitro studies suggest that these compounds can promote apoptosis in cancer cells, leading to cell cycle arrest and subsequent tumor growth inhibition .
Case Study 1: Antitumor Efficacy
In a xenograft model study, a related compound demonstrated a tumor growth inhibition (TGI) of approximately 48% compared to control treatments. This was attributed to the compound's ability to induce apoptosis and arrest the cell cycle at the G2/M phase, showcasing its potential as an anticancer agent .
Case Study 2: Antimicrobial Screening
A series of experiments conducted on synthesized morpholine derivatives revealed that certain compounds exhibited significant antifungal activity against Candida species and antibacterial activity against Staphylococcus aureus. The results were promising enough to suggest further exploration into their use as therapeutic agents .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
